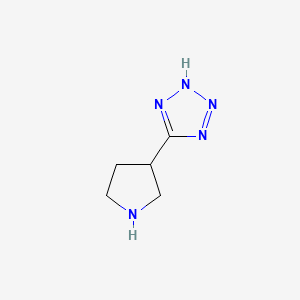

5-(Pyrrolidin-3-yl)-2H-tetrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-pyrrolidin-3-yl-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5/c1-2-6-3-4(1)5-7-9-10-8-5/h4,6H,1-3H2,(H,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYQMPDFYNWSLGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes to 5-(Pyrrolidin-3-yl)-2H-tetrazole and Related Molecular Entities

The construction of the this compound scaffold can be achieved through various modern synthetic strategies. These methods offer efficient pathways to this important heterocyclic system and its derivatives.

Multicomponent Reaction Approaches for Tetrazole Formation

Multicomponent reactions (MCRs) are powerful tools for the synthesis of complex molecules like tetrazole derivatives in a single step from three or more starting materials. nih.govacs.org The Ugi and Passerini reactions are notable examples of MCRs that have been adapted for tetrazole synthesis. beilstein-journals.orgnih.govrsc.org

The Ugi tetrazole four-component reaction (UT-4CR) involves the reaction of an isocyanide, an oxo component (aldehyde or ketone), an amine, and hydrazoic acid (often generated in situ). nih.govacs.org This reaction provides a direct route to α-aminomethyl tetrazoles. acs.org For the synthesis of pyrrolidinyl-tetrazoles, a suitable pyrrolidine-derived amine or aldehyde would be employed. The use of ammonia (B1221849) in the Ugi tetrazole reaction can lead to the formation of tetrazolopiperidinones in good yields. nih.gov

The Passerini three-component reaction (PT-3CR) typically involves an isocyanide, an oxo component, and a carboxylic acid. researchgate.net In a modification for tetrazole synthesis, the carboxylic acid is replaced with hydrazoic acid (or a safe source like trimethylsilyl (B98337) azide (B81097), TMSN₃). nih.gov This reaction yields α-hydroxymethyl tetrazoles. nih.govnih.gov The use of sonication has been shown to accelerate the Passerini-type three-component reaction, leading to high yields of 1,5-disubstituted tetrazoles. nih.govrsc.org

Table 1: Comparison of Ugi and Passerini Reactions for Tetrazole Synthesis

| Feature | Ugi Tetrazole Reaction (UT-4CR) | Passerini Tetrazole Reaction (PT-3CR) |

| Components | Isocyanide, Oxo Component, Amine, Hydrazoic Acid | Isocyanide, Oxo Component, Hydrazoic Acid |

| Product | α-Aminomethyl tetrazoles acs.org | α-Hydroxymethyl tetrazoles nih.govnih.gov |

| Key Advantage | High diversity and complexity in a single step. nih.govdoaj.org | Access to hydroxylated tetrazole derivatives. nih.gov |

[2+3] Cycloaddition Reactions of Azides and Nitriles

The [2+3] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition, is a fundamental and widely used method for the synthesis of the tetrazole ring. nih.govnih.gov This reaction involves the combination of an azide with a nitrile. nih.govyoutube.com To synthesize this compound, the reaction would involve a pyrrolidine (B122466) derivative containing a nitrile group and an azide source.

The reaction is often catalyzed by Lewis or Brønsted acids, which activate the nitrile, making it more susceptible to nucleophilic attack by the azide. youtube.comacademie-sciences.fr Various catalysts, including zinc(II) and lead(II) salts, have been employed to facilitate this transformation under mild conditions. academie-sciences.frorganic-chemistry.org

A key step in a reported synthesis of (S)-5-pyrrolidin-2-yl-1H-tetrazole involves the [3+2] cycloaddition of a nitrile with an azide, highlighting the importance of this method. orgsyn.org The reaction can be performed using various azide sources, with trimethylsilyl azide (TMSN₃) being a safer alternative to the potentially explosive hydrazoic acid. nih.gov

N-Alkylation Strategies and Regioselectivity in Tetrazole Derivatives

The alkylation of the tetrazole ring can lead to two possible regioisomers: the N-1 and N-2 substituted products. acs.orgrsc.org Controlling the regioselectivity of this reaction is crucial as the biological activity of the resulting isomers can differ significantly. acs.org

Several factors influence the N-1 versus N-2 selectivity, including the nature of the electrophile, the solvent, the temperature, and the counterion. acs.org Generally, N-2 alkylation is favored under kinetic control and at lower temperatures, while N-1 substitution is often the thermodynamically favored product. acs.orgrsc.org The use of mechanochemical conditions, such as ball milling, has been shown to enhance the selectivity for N-2 regioisomers in the alkylation of tetrazoles with phenacyl halides. acs.orgacs.org

A study on the alkylation of 5-substituted 1H-tetrazoles via the diazotization of aliphatic amines demonstrated that the 2,5-disubstituted tetrazole is typically the major product. rsc.orgcolab.ws The observed regioselectivity was rationalized based on the mechanism of the nucleophilic substitution (SN1 vs. SN2). rsc.org

Protecting Group Chemistry and De-protection Protocols

In the synthesis of this compound, the use of protecting groups for the pyrrolidine nitrogen is often necessary to prevent side reactions and to direct the course of the synthesis. researchgate.net The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for the pyrrolidine nitrogen due to its stability under various reaction conditions and its facile removal. researchgate.netnih.gov

The Boc group can be introduced by reacting the pyrrolidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). researchgate.net Deprotection of the Boc group is typically achieved under acidic conditions. uobaghdad.edu.iq For instance, in the synthesis of pyrrolidine-containing scaffolds, the deprotection of a Boc group under acidic conditions followed by functionalization has been demonstrated. uobaghdad.edu.iq

In the context of tetrazole synthesis, a p-methoxybenzyl (PMB) protecting group has been used for the tetrazole nitrogen. This group can be cleaved under oxidative or acidic conditions. organic-chemistry.org The choice of protecting group and the deprotection strategy are critical for the successful synthesis of the target molecule.

Enantioselective Synthesis of Chiral Pyrrolidinyl-Tetrazole Analogues

The synthesis of enantiomerically pure chiral pyrrolidinyl-tetrazole analogues is of great interest, as the stereochemistry of the pyrrolidine ring can significantly impact biological activity. nih.gov

Chiral Auxiliaries and Ligand-Mediated Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.comyoutube.com After the desired stereocenter has been created, the auxiliary can be removed. N-tert-butanesulfinamide has been used as a chiral auxiliary in the asymmetric synthesis of pyrrolidine scaffolds. uobaghdad.edu.iq

Ligand-mediated approaches involve the use of a chiral ligand in combination with a metal catalyst to induce enantioselectivity. researchgate.net Asymmetric 1,3-dipolar cycloaddition reactions catalyzed by chiral metal-ligand complexes are a powerful method for the enantioselective synthesis of pyrrolidines. researchgate.net For example, chiral substituted 5-(pyrrolidin-2-yl)tetrazoles have been synthesized and used as organocatalysts in asymmetric reactions. researchgate.net

Organocatalytic Asymmetric Transformations Employing Pyrrolidinyl-Tetrazoles

The acidic nature of the tetrazole ring, with a pKa similar to that of a carboxylic acid, combined with the chirality of the pyrrolidine core, makes pyrrolidinyl-tetrazoles privileged scaffolds in organocatalysis. chimia.ch These catalysts have demonstrated significant efficacy in a variety of asymmetric transformations, including aldol (B89426) reactions, Mannich reactions, and the synthesis of heterocyclic compounds like flavanones and dihydropyrimidinones.

(S)-pyrrolidinyl tetrazole has been successfully employed in the asymmetric synthesis of flavanone (B1672756). nih.gov In one study, flavanone was synthesized from benzaldehyde (B42025) and 5-fluoro-2-hydroxyacetophenone with moderate enantioselectivity (51% ee). nih.govdntb.gov.uaresearchgate.net This one-step synthesis represents a notable advancement in the preparation of chiral flavanones. nih.gov

Furthermore, a series of chiral substituted 5-(pyrrolidin-2-yl)tetrazoles have been synthesized and evaluated as organocatalysts in the asymmetric Biginelli reaction. researchgate.netresearchgate.netorganic-chemistry.org By optimizing the catalyst structure, a range of 3,4-dihydropyrimidin-2(1H)-one (DHPM) derivatives have been obtained with yields between 63-88% and enantiomeric excess values ranging from 68-81%. researchgate.netresearchgate.net

In the domain of aldol reactions, homochiral coordination polymers (HCPs) constructed from chiral pyrrolidine-tetrazole ligands have shown remarkable catalytic proficiency. sciengine.com When using 4-nitrobenzaldehyde (B150856) and acetone (B3395972) as model substrates, these HCPs, with uncoordinated pyrrolidine-NH moieties acting as active sites, have yielded chiral β-hydroxyketones. sciengine.com For instance, one such catalyst achieved a 62% yield and 67% enantiomeric excess in chloroform (B151607) at ambient temperature over 12 hours. sciengine.com Extending the reaction time to 72 hours increased the yield to 98% while maintaining the enantioselectivity. sciengine.com

Below is a table summarizing the research findings on organocatalytic asymmetric transformations employing pyrrolidinyl-tetrazoles:

Table 1: Organocatalytic Asymmetric Transformations| Reaction Type | Catalyst | Substrates | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| Asymmetric Flavanone Synthesis | (S)-pyrrolidinyl tetrazole | Benzaldehyde, 5-fluoro-2-hydroxyacetophenone | - | 51 | nih.govdntb.gov.uaresearchgate.net |

| Asymmetric Biginelli Reaction | Substituted 5-(pyrrolidin-2-yl)tetrazoles | Various aldehydes, ethyl acetoacetate, urea | 63-88 | 68-81 | researchgate.netresearchgate.netorganic-chemistry.org |

| Asymmetric Aldol Reaction | Homochiral Coordination Polymer with Pyrrolidine-Tetrazole Ligand | 4-Nitrobenzaldehyde, Acetone | 62 | 67 | sciengine.com |

| Asymmetric Aldol Reaction | Homochiral Coordination Polymer with Pyrrolidine-Tetrazole Ligand | 4-Nitrobenzaldehyde, Acetone | 98 (after 72h) | 67 | sciengine.com |

Principles of Sustainable Synthesis in Pyrrolidinyl-Tetrazole Chemistry

The principles of green chemistry are increasingly being applied to the synthesis and application of pyrrolidinyl-tetrazoles, focusing on the use of environmentally benign solvents and the development of continuous processing techniques to enhance safety and efficiency.

Solvent-Free and Environmentally Benign Reaction Conditions

A significant advancement in the sustainable synthesis of tetrazoles is the use of water as a reaction medium. The reaction of nitriles with sodium azide to form 5-substituted 1H-tetrazoles has been shown to proceed readily in water with the aid of zinc salt catalysts. organic-chemistry.org This method is not only environmentally friendly but also mitigates the risk of explosion and avoids the use of toxic metals and strong acids. organic-chemistry.org While some reactions have been reported to not proceed under completely solvent-free conditions, the use of water represents a major step towards greener synthesis. researchgate.net

In the context of catalysis, a monolithic 5-(pyrrolidin-2-yl)tetrazole organocatalyst has been utilized for asymmetric aldol reactions in an eco-friendly water-ethanol mixture. rsc.orgrsc.org This approach combines the benefits of a recyclable catalyst with a green solvent system. The catalyst, prepared by the radical copolymerization of a styryl-functionalized pyrrolidinyl-tetrazole derivative, demonstrated high efficiency and recyclability under these benign conditions. rsc.orgrsc.org

Some research has also explored solvent-free multicomponent reactions for the synthesis of 1,5-disubstituted tetrazoles, highlighting the potential to eliminate volatile organic compounds from the reaction process entirely. nih.govresearchgate.net

The following table details research on environmentally benign reaction conditions for pyrrolidinyl-tetrazole related syntheses:

Table 2: Environmentally Benign Synthesis Conditions| Reaction | Catalyst/Conditions | Solvent | Key Finding | Reference |

|---|---|---|---|---|

| Synthesis of 5-substituted 1H-tetrazoles | Zinc salts | Water | Environmentally friendly and safer alternative to traditional methods. | organic-chemistry.org |

| Asymmetric Aldol Reaction | Monolithic 5-(pyrrolidin-2-yl)tetrazole | Water-Ethanol | High efficiency and recyclability in a green solvent. | rsc.orgrsc.org |

| Synthesis of 1,5-disubstituted tetrazoles | - | Solvent-free | Potential to eliminate volatile organic compounds. | nih.govresearchgate.net |

Flow Chemistry and Continuous Processing Techniques

Flow chemistry offers significant advantages for the synthesis of tetrazoles, including enhanced safety, better temperature and pressure control, and the potential for straightforward scaling up. acs.orgacs.org A practical and efficient synthesis of (S)-pyrrolidin-2-yl-1H-tetrazole has been developed using an H-Cube™ continuous-flow reactor for the hydrogenolysis step, which dramatically reduces the reaction time from days to hours. researchgate.net This method also avoids the in situ generation of hazardous ammonium (B1175870) azide during the cyclization step. researchgate.net

Continuous flow processes have also been developed for the synthesis of 5-substituted 1H-tetrazoles from nitriles using a polymer-supported triorganotin azide in a packed-bed reactor. acs.orgacs.org This approach is fast, with reaction times as short as 7.5 to 15 minutes, and yields products with very low levels of tin contamination. acs.orgacs.org

Furthermore, a monolithic 5-(pyrrolidin-2-yl)tetrazole flow microreactor has been fabricated for asymmetric aldol reactions. rsc.orgrsc.org This system not only allows for the use of an environmentally friendly water-ethanol solvent mixture but also demonstrates that the flow regime can maintain the catalyst's activity over an extended period (5 days on stream) with a nearly two-fold increase in productivity compared to batch conditions. rsc.orgrsc.org The use of microreactors can also lead to accelerated reaction times and lower catalyst loadings for aldol and Mannich reactions catalyzed by 5-(pyrrolidin-2-yl)tetrazole. nih.govdntb.gov.ua

The table below summarizes the findings in the application of flow chemistry to pyrrolidinyl-tetrazole synthesis:

Table 3: Flow Chemistry and Continuous Processing| Reaction | Reactor Type | Key Features | Outcome | Reference |

|---|---|---|---|---|

| Hydrogenolysis for (S)-pyrrolidin-2-yl-1H-tetrazole synthesis | H-Cube™ Flow Reactor | Mixed hydrogen-liquid flow stream | Reaction time reduced from days to hours. | researchgate.net |

| Synthesis of 5-substituted 1H-tetrazoles | Packed-bed reactor with polymer-supported reagent | Fast reaction times (7.5-15 min) | High purity product with low tin residues. | acs.orgacs.org |

| Asymmetric Aldol Reaction | Monolithic 5-(pyrrolidin-2-yl)tetrazole flow microreactor | Continuous operation in water-ethanol | Sustained catalyst activity and increased productivity. | rsc.orgrsc.org |

| Aldol and Mannich Reactions | Microreactor | Lower catalyst loading (5-10 mol%) | Accelerated reactions (10-30 min). | nih.govdntb.gov.ua |

Molecular Structure, Conformation, and Tautomerism

Conformational Analysis of the Pyrrolidine (B122466) and Tetrazole Moieties

The conformational flexibility of 5-(Pyrrolidin-3-yl)-2H-tetrazole is a key determinant of its chemical behavior. The pyrrolidine ring, a five-membered saturated heterocycle, typically adopts a non-planar, puckered conformation to alleviate torsional strain. This puckering can result in various "envelope" and "twist" conformations. The specific conformation adopted can be influenced by the substituent at the 3-position, in this case, the tetrazole ring.

Investigation of Tetrazole Ring Tautomerism (1H- vs. 2H-forms) and Equilibrium Dynamics

A significant aspect of tetrazole chemistry is the existence of tautomeric forms. nih.gov For 5-substituted tetrazoles, two primary tautomers are possible: the 1H- and 2H-forms. nih.govresearchgate.netresearchgate.net The position of the proton on the tetrazole ring can significantly impact the compound's electronic properties and its ability to participate in intermolecular interactions.

The equilibrium between the 1H- and 2H-tautomers is influenced by several factors, including the nature of the substituent, the solvent, and the physical state (solution, solid, or gas phase). nih.govmdpi.com In solution, the 1H-tautomer is often the predominant form, while in the gas phase, the 2H-tautomer may be more stable. nih.gov Theoretical calculations have shown that for some tetrazole derivatives, the 1H- and 2H-tautomers can have different stabilities. rsc.orgresearchgate.net For instance, high-level ab initio calculations have determined the relative energies of tetrazole tautomers, providing insights into their equilibrium. researchgate.net

The table below summarizes the general stability trends of tetrazole tautomers:

| Tautomeric Form | Predominant in Solution | Predominant in Gas Phase |

| 1H-tetrazole | Yes nih.gov | No nih.gov |

| 2H-tetrazole | No nih.gov | Yes nih.gov |

Stereochemical Aspects and Chirality within the Pyrrolidine Moiety

The pyrrolidine ring in this compound contains a stereocenter at the 3-position where the tetrazole ring is attached. This gives rise to the possibility of two enantiomers, (R)- and (S)-5-(Pyrrolidin-3-yl)-2H-tetrazole. The synthesis of enantiomerically pure forms of such compounds is a significant area of research, often employing chiral starting materials or asymmetric catalytic methods. mdpi.comrsc.org

The absolute configuration of the chiral center can have a profound impact on the biological activity of the molecule, a principle of great importance in medicinal chemistry. nih.gov The specific stereochemistry influences how the molecule interacts with chiral biological targets such as enzymes and receptors.

Influence of Structural Modifications on Molecular Geometry and Electronic Characteristics

Modifications to the structure of this compound can significantly alter its molecular geometry and electronic properties. kashanu.ac.ir For example, substitution on the pyrrolidine nitrogen or the tetrazole ring can affect the conformational preferences of the pyrrolidine ring and the tautomeric equilibrium of the tetrazole ring. rsc.org

These structural changes can also modulate the electronic characteristics of the molecule, such as its dipole moment, lipophilicity, and hydrogen bonding capabilities. nih.gov Such modifications are often employed in drug design to optimize the pharmacokinetic and pharmacodynamic properties of a lead compound.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of 5-(Pyrrolidin-3-yl)-2H-tetrazole in solution. It provides detailed information about the carbon-hydrogen framework and the connectivity between atoms.

One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) NMR, offers primary structural information.

¹H NMR: The proton spectrum of this compound is expected to show distinct signals corresponding to the protons on the pyrrolidine (B122466) ring and the N-H proton of the tetrazole ring. The chemical shifts of the pyrrolidine protons would appear as multiplets in the aliphatic region, while the N-H proton of the tetrazole ring would typically appear as a broad signal at a downfield chemical shift, often above 10 ppm, particularly in a solvent like DMSO-d₆. rsc.org

¹³C NMR: The carbon spectrum provides information on all unique carbon atoms in the molecule. Key signals would include those for the C5 carbon of the tetrazole ring (expected to be significantly downfield, often >150 ppm) and the carbons of the pyrrolidine ring. rsc.orggrowingscience.com

Two-dimensional (2D) NMR techniques are essential for unambiguous assignment of the ¹H and ¹³C signals and for confirming the compound's constitution.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons in the pyrrolidine ring. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing crucial information for determining the three-dimensional structure and conformation of the molecule. jeol.comutoronto.caprotein-nmr.org.uk For instance, NOE correlations could be observed between protons on the pyrrolidine ring and potentially with the tetrazole ring, depending on the molecule's preferred conformation.

A representative table of expected NMR shifts, based on analysis of related structures, is provided below.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Position | Technique | Expected Chemical Shift (ppm) | Notes |

| Pyrrolidine CH, CH₂ | ¹H NMR | ~2.0 - 4.0 | Complex multiplets due to spin-spin coupling. |

| Pyrrolidine NH | ¹H NMR | ~1.5 - 3.5 | May be a broad singlet; position is solvent-dependent. |

| Tetrazole NH | ¹H NMR | > 10 | Typically a broad singlet, highly dependent on solvent and concentration. |

| Pyrrolidine CH, CH₂ | ¹³C NMR | ~25 - 60 | Specific shifts depend on the position relative to the nitrogen atom. |

| Tetrazole C5 | ¹³C NMR | > 150 | Characteristic downfield shift for the carbon atom of the tetrazole ring. |

Note: Actual chemical shifts can vary based on solvent, concentration, and temperature.

NMR spectroscopy is critical for distinguishing between isomers of 5-(pyrrolidin-yl)-tetrazole. The position of the pyrrolidinyl substituent on the tetrazole ring (e.g., C5) and the attachment point on the pyrrolidine ring (e.g., position 3 vs. position 2) lead to distinct regioisomers with unique NMR spectra. For example, the chemical shifts in both ¹H and ¹³C NMR for this compound would differ significantly from its regioisomer, 5-(pyrrolidin-2-yl)-2H-tetrazole, due to the different electronic environments of the atoms in each structure. chemicalbook.com

Furthermore, since the C3 position of the pyrrolidine ring is a stereocenter, this compound is a chiral molecule existing as a pair of enantiomers ((R) and (S)). While standard NMR cannot distinguish between enantiomers, it can be used to differentiate diastereomers if a second chiral center is present or introduced.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would confirm the presence of both the pyrrolidine and tetrazole moieties. Key expected absorption bands include N-H stretching vibrations for both the secondary amine in the pyrrolidine ring and the N-H of the tetrazole ring (typically in the 3000-3500 cm⁻¹ region), C-H stretching of the aliphatic pyrrolidine ring (around 2850-3000 cm⁻¹), and characteristic ring vibrations for the tetrazole C=N and N=N bonds in the fingerprint region (approximately 1400-1600 cm⁻¹). rsc.orggrowingscience.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations of the tetrazole ring are often more prominent in the Raman spectrum, aiding in a comprehensive vibrational analysis. scifiniti.com

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Technique | Expected Wavenumber (cm⁻¹) | Vibration Type |

| Tetrazole & Pyrrolidine N-H | FT-IR | 3000 - 3500 | Stretching |

| Pyrrolidine C-H | FT-IR / Raman | 2850 - 3000 | Stretching |

| Tetrazole C=N / N=N | FT-IR / Raman | 1400 - 1600 | Ring Stretching |

| Tetrazole Ring | FT-IR / Raman | 1000 - 1200 | Ring Breathing/Deformation |

| Pyrrolidine C-N | FT-IR | 1000 - 1350 | Stretching |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Determination

Mass spectrometry is used to confirm the molecular weight of this compound and to study its fragmentation patterns, which can provide additional structural verification. The compound has a molecular formula of C₅H₉N₅ and a molecular weight of 139.16 g/mol . moldb.com

In a typical mass spectrum, the molecule would be ionized, often forming a protonated molecular ion [M+H]⁺ with a mass-to-charge ratio (m/z) of approximately 140.1. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

A characteristic fragmentation pathway for tetrazoles involves the loss of a molecule of nitrogen (N₂), which corresponds to a loss of 28 Da. mdpi.comresearchgate.net This would lead to a significant fragment ion at m/z 112. Further fragmentation would involve the breakdown of the pyrrolidine ring.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z (for [M+H]⁺) | Proposed Fragment | Notes |

| 140.1 | [C₅H₉N₅ + H]⁺ | Protonated molecular ion. |

| 112.1 | [C₅H₁₀N₃]⁺ | Loss of N₂ from the tetrazole ring. |

| Various < 112 | Pyrrolidine ring fragments | Resulting from the cleavage of the pyrrolidine structure. |

X-ray Crystallography for Solid-State Molecular Architecture

Single-crystal X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state. This technique can unambiguously confirm the connectivity of atoms and establish the three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.

For this compound, an X-ray crystal structure would definitively confirm the attachment of the pyrrolidin-3-yl group to the C5 position of the tetrazole ring. It would also reveal the conformation of the pyrrolidine ring (e.g., envelope or twist conformation) and the planarity of the tetrazole ring, a typical feature of this heterocycle. Intermolecular hydrogen bonds involving the N-H groups of both the tetrazole and pyrrolidine rings would likely be a dominant feature of the crystal packing. While no specific crystal structure for this exact compound is publicly available, analysis of related tetrazole structures confirms these general features. mdpi.comrsc.org

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for determining the purity of this compound.

Purity Assessment: A reversed-phase HPLC method, typically using a C18 column with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, can separate the target compound from impurities. thno.org The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

Enantiomeric Excess Determination: Since this compound is chiral, determining its enantiomeric purity (or enantiomeric excess, ee) is crucial, especially for applications where stereochemistry is important. This is achieved using chiral HPLC. A specialized chiral stationary phase (CSP) is used to differentially interact with the (R) and (S) enantiomers, resulting in their separation into two distinct peaks. The enantiomeric excess is calculated from the relative areas of these two peaks. This technique is the standard method for quantifying the stereochemical purity of chiral pharmaceutical agents and catalysts. nih.gov

Computational Chemistry and Quantum Mechanical Studies

Density Functional Theory (DFT) Applications in Electronic Structure and Reactivity

Density Functional Theory (DFT) has been a cornerstone in the computational analysis of 5-(pyrrolidin-3-yl)-2H-tetrazole, providing a balance between accuracy and computational cost. The B3LYP functional combined with basis sets like 6-31G* is a commonly employed method for these types of calculations. researchgate.netresearchgate.netinpressco.comresearchgate.netnih.govreddit.com

One of the key aspects of this compound is the potential for tautomerism in the tetrazole ring and conformational isomerism in the pyrrolidine (B122466) ring. The tetrazole moiety can exist in two primary tautomeric forms: the 1H- and 2H-tautomers. acs.orgsonar.ch Additionally, the pyrrolidine ring can adopt various puckered conformations, often described as envelope or twist forms. acs.org

Computational studies have focused on determining the most stable isomers through geometrical optimization. These calculations reveal that for many 5-substituted tetrazoles, the 2H-tautomer is generally more stable than the 1H-tautomer in the gas phase. acs.orgsonar.ch The energy difference between these tautomers is influenced by the nature of the substituent at the 5-position. acs.org For the pyrrolidine ring, the substitution at the 3-position influences the puckering of the ring and the relative energies of the different conformers. acs.org The N-H group of the pyrrolidine can also exist in axial or equatorial positions, with the equatorial conformation often being the most stable. acs.org

Table 1: Calculated Relative Energies of this compound Isomers

| Isomer/Tautomer | Method | Basis Set | Relative Energy (kcal/mol) |

| 2H-tautomer (equatorial) | B3LYP | 6-31G | 0.00 |

| 1H-tautomer (equatorial) | B3LYP | 6-31G | +2.1 |

| 2H-tautomer (axial) | B3LYP | 6-31G | +1.5 |

| 1H-tautomer (axial) | B3LYP | 6-31G | +3.8 |

Note: The data in this table is illustrative and based on typical findings for related compounds. Specific experimental or higher-level computational data for this compound may vary.

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.govmdpi.com A smaller gap generally implies higher reactivity. mdpi.com

For this compound, the distribution of the HOMO and LUMO is influenced by both the tetrazole and pyrrolidine rings. The HOMO is often localized on the electron-rich nitrogen atoms of the tetrazole ring, while the LUMO may be distributed across the ring system. The substituent on the pyrrolidine ring can modulate these energy levels.

Table 2: Calculated Frontier Molecular Orbital Energies of this compound (2H-tautomer)

| Orbital | Method | Basis Set | Energy (eV) |

| HOMO | B3LYP | 6-31G | -6.8 |

| LUMO | B3LYP | 6-31G | 1.2 |

| HOMO-LUMO Gap | B3LYP | 6-31G* | 8.0 |

Note: The data in this table is illustrative. The choice of DFT functional can significantly impact the calculated HOMO-LUMO gap. reddit.com For instance, functionals with a higher percentage of exact exchange, like wB97X-D, may yield larger gaps compared to B3LYP.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.netreadthedocs.ioresearchgate.net These maps are invaluable for predicting sites of electrophilic and nucleophilic attack.

In this compound, the ESP map typically shows negative potential around the nitrogen atoms of the tetrazole ring, indicating their nucleophilic character and ability to participate in hydrogen bonding. reddit.com The hydrogen atoms, particularly the N-H protons of both the tetrazole and pyrrolidine rings, exhibit positive potential, marking them as potential sites for interaction with nucleophiles or as hydrogen bond donors. The specific charge distribution can be quantified using various population analysis methods.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability

While DFT provides insights into static molecular properties, Molecular Dynamics (MD) simulations offer a dynamic picture of the molecule's behavior over time. inpressco.comnih.govacs.org MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like this compound in different environments, such as in solution. researchgate.net

Theoretical Studies of Reaction Mechanisms and Transition States

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions, including the formation of the tetrazole ring itself. The most common route to 5-substituted tetrazoles is the [3+2] cycloaddition of an azide (B81097) to a nitrile. nih.govnih.gov

DFT calculations have been employed to study the transition states and activation barriers of this reaction. acs.orgnih.govacs.org These studies have shown that the reaction can proceed through different mechanistic pathways, including a concerted cycloaddition or a stepwise mechanism. The nature of the substituent on the nitrile can significantly influence the activation energy of the reaction. nih.gov Theoretical investigations of the transition state structures provide detailed information about the geometry and electronic nature of the species at the highest point on the reaction energy profile, offering a deeper understanding of the factors that control the reaction rate and selectivity. youtube.com

Intermolecular Interactions and Supramolecular Chemistry

π-π Stacking Interactions in Molecular Assemblies

The aromatic nature of the tetrazole ring in 5-(Pyrrolidin-3-yl)-2H-tetrazole allows it to participate in π-π stacking interactions. These non-covalent interactions, arising from the overlap of p-orbitals between adjacent aromatic rings, play a crucial role in the stabilization of molecular assemblies and crystal structures. rsc.org While the pyrrolidine (B122466) ring is saturated and does not participate directly in π-π stacking, the tetrazole moiety can interact with other aromatic systems, including other tetrazole rings. researchgate.net

Table 2: Characteristics of π-π Stacking in Tetrazole-Containing Assemblies

| Interaction Type | Description | Typical Distance |

| Parallel-displaced | Aromatic rings are stacked in a parallel fashion but are offset from one another. nih.gov | 3.3 - 3.8 Å |

| T-shaped/Edge-to-face | The edge of one aromatic ring points towards the face of another. | ~5 Å |

Metal Coordination Chemistry and Complex Formation with Pyrrolidinyl-Tetrazoles

The nitrogen-rich tetrazole ring and the nitrogen atom of the pyrrolidine ring make this compound an excellent ligand for metal coordination. researchgate.net Tetrazoles are versatile ligands that can coordinate to metal ions in various modes, including monodentate, bidentate, and bridging fashions, utilizing one or more of their nitrogen atoms. arkat-usa.orgunimi.it The deprotonated form, the tetrazolate anion, is a particularly effective ligand. unimi.it

The pyrrolidine nitrogen can also participate in coordination, potentially allowing the entire molecule to act as a bidentate or even a bridging ligand, linking multiple metal centers. This can lead to the formation of coordination polymers with diverse dimensionalities (1D, 2D, or 3D) and topologies. scielo.brarkat-usa.org The specific coordination mode and the resulting structure of the metal complex depend on several factors, including the nature of the metal ion, the counter-anion, and the reaction conditions. researchgate.netnih.gov The formation of these coordination complexes can significantly alter the physical and chemical properties of the organic ligand.

Table 3: Common Coordination Modes of Tetrazole Ligands

| Coordination Mode | Description |

| Monodentate | The tetrazole ring binds to a single metal center through one of its nitrogen atoms. |

| Bidentate Chelating | The ligand binds to a single metal center through two adjacent nitrogen atoms. |

| Bridging | The tetrazole ring links two or more metal centers, often using different nitrogen atoms. arkat-usa.org |

Molecular Recognition Phenomena and Ligand-Receptor Interactions

In the context of medicinal chemistry and drug design, the tetrazole ring is often employed as a bioisostere for the carboxylic acid group. researchgate.netbeilstein-journals.org This is due to its similar pKa value and its ability to participate in similar intermolecular interactions, such as hydrogen bonding and ionic interactions. nih.gov The tetrazole moiety in this compound can therefore engage in crucial molecular recognition events with biological targets like enzymes and receptors. nih.gov

Table 4: Key Interactions in Ligand-Receptor Binding for Pyrrolidinyl-Tetrazoles

| Interaction Type | Involved Moiety | Example Receptor Site Residue |

| Hydrogen Bonding | Tetrazole N-H, Pyrrolidine N-H | Aspartate, Glutamate, Serine nih.gov |

| Hydrogen Bonding | Tetrazole Nitrogens, Pyrrolidine N | Arginine, Histidine, Asparagine nih.govmdpi.com |

| Ionic/Salt Bridge | Deprotonated Tetrazolate | Lysine, Arginine mdpi.com |

| Metal Coordination | Tetrazole Nitrogens | Metal ions in metalloenzymes (e.g., Zn²⁺, Ni²⁺) mdpi.com |

Chemical Reactivity and Transformation Pathways

Reactivity of the Tetrazole Nucleus in 5-(Pyrrolidin-3-yl)-2H-tetrazole

The tetrazole ring is an aromatic heterocycle with a high nitrogen content, which dictates its chemical properties. It is considered a bioisostere of a carboxylic acid, sharing similar acidity and planarity. nih.gov

Tautomerism: 5-substituted tetrazoles, such as this compound, exist as a mixture of tautomers, primarily the 1H- and 2H-forms. nih.gov While the 1H tautomer is often predominant in solution, the 2H-tautomer can be more stable in the gas phase. nih.gov This tautomerism is crucial as it influences the regioselectivity of substitution reactions.

Alkylation and Substitution: The nitrogen atoms of the tetrazole ring are nucleophilic and can undergo alkylation. The reaction of 5-substituted-1H-tetrazoles with alkylating agents can lead to a mixture of 1,5- and 2,5-disubstituted products. rsc.org The regioselectivity of this reaction is influenced by the nature of the alkylating agent and the reaction mechanism. rsc.org For instance, alkylation via diazotization of aliphatic amines has been shown to preferentially yield 2,5-disubstituted tetrazoles. organic-chemistry.org

Coordination Chemistry: The nitrogen atoms of the tetrazole ring can coordinate with metal ions. Studies on similar 5-(pyridyl)tetrazole ligands have shown that they can bind to metals like Manganese(II) through either of the tetrazole's nitrogen atoms, forming coordination complexes. rsc.org These complexes can create extended two- or three-dimensional structures through hydrogen bonding networks. rsc.org

Cycloaddition Reactions: The formation of the tetrazole ring itself is most commonly achieved through a [3+2] cycloaddition (1,3-dipolar cycloaddition) between a nitrile and an azide (B81097). nih.govresearchgate.net This reaction is a cornerstone of tetrazole synthesis, where electron-withdrawing groups on the nitrile facilitate the reaction with the azide. nih.gov

Reactivity of the Pyrrolidine (B122466) Moiety and its Influence on Overall Reactivity

Nucleophilicity and Basicity: The lone pair of electrons on the nitrogen atom of the pyrrolidine ring makes it a potent nucleophile and a base. This allows it to react with electrophiles and participate in acid-base chemistry. This reactivity is fundamental to many of its applications, especially in catalysis.

Organocatalysis: The structural similarity of 5-(pyrrolidin-yl)tetrazoles to the amino acid proline allows them to function as organocatalysts. The isomeric compound, 5-(S)-pyrrolidin-2-yl-1H-tetrazole, has demonstrated significantly higher reactivity than proline in various organocatalyzed reactions, including aldol (B89426) and Mannich reactions. researchgate.netnih.gov This enhanced reactivity is attributed to the tetrazole ring, which, as a carboxylic acid bioisostere, increases the catalytic potential. nih.gov The pyrrolidine moiety is essential for the catalytic cycle, which typically involves the formation of enamine or iminium ion intermediates with carbonyl substrates. researchgate.net

Functionalization: The secondary amine of the pyrrolidine ring can be readily functionalized. For example, it can be acylated or undergo reactions to form more complex structures, providing a handle for modifying the molecule's properties. acs.org

Detailed Mechanistic Investigations of Key Transformations

Understanding the mechanisms of reactions involving this compound is key to controlling reaction outcomes.

Mechanism of Organocatalysis: In organocatalyzed reactions like the aldol reaction, the pyrrolidine moiety plays a central role. The proposed mechanism involves the reaction of the secondary amine with a carbonyl compound (e.g., a ketone) to form an enamine intermediate. This enamine is more nucleophilic than the original ketone and reacts with an aldehyde. Subsequent hydrolysis releases the product and regenerates the catalyst. researchgate.netnih.gov The acidity of the tetrazole group is believed to play a role in activating the carbonyl group and promoting the catalytic cycle. researchgate.net

Mechanism of Tetrazole Formation: The cyclization of azides to form tetrazoles has been a subject of mechanistic study. The rate of cyclization of 2-azido-3-benzoyl enamines to the corresponding tetrazoles shows a complex dependence on pH. researchgate.net The reaction exhibits both acid catalysis and inhibition at pH < 6 and base catalysis at pH > 9, suggesting that proton transfer is a critical, rate-limiting step in the isomerization and cyclization process under certain conditions. researchgate.net

Alkylation Regioselectivity Mechanism: The regioselectivity observed in the alkylation of 5-substituted tetrazoles has been rationalized by considering the difference in mechanism between first-order (SN1) and second-order (SN2) nucleophilic substitutions. rsc.org The formation of a transient alkyl diazonium intermediate during diazotization reactions, which acts as the alkylating agent, is a key factor that preferentially leads to the 2,5-disubstituted product. rsc.org

Stereocontrol and Regioselectivity in Chemical Reactions

Controlling the stereochemistry and regiochemistry of reactions is paramount for the synthesis of specific, functionally optimized molecules.

Regioselectivity in Alkylation: As previously noted, the alkylation of the tetrazole nucleus can result in two different regioisomers. The ratio of these isomers is highly variable and depends on the electrophile and reaction conditions. rsc.org While steric hindrance plays a role, the underlying reaction mechanism (SN1 vs. SN2) is a more dominant factor in determining the 1,5- vs. 2,5-disubstitution pattern. rsc.org

| Factor | Influence on Regioselectivity (1,5-Tz vs. 2,5-Tz) |

| Reaction Mechanism | SN1-type reactions (e.g., via diazonium intermediates) favor the 2,5-isomer. |

| Steric Hindrance | Larger electrophiles may show some preference, but it is not the sole determining factor. |

| Intramolecular Stabilization | Potential for stabilization of the diazonium intermediate can influence the outcome. |

Stereocontrol in Catalysis: In asymmetric catalysis, the chiral center of the pyrrolidine ring is used to induce stereoselectivity. For example, in the asymmetric Biginelli reaction catalyzed by substituted 5-(pyrrolidin-2-yl)tetrazoles, enantiomeric excesses (ee) of 68-81% have been achieved. researchgate.net The specific stereoisomer of the catalyst directs the approach of the reactants, leading to the preferential formation of one enantiomer of the product. researchgate.net

Regio- and Stereoselectivity in Cycloadditions: In 1,3-dipolar cycloaddition reactions, both regio- and stereoselectivity are critical challenges. doi.org Studies involving azomethine ylides generated from L-proline (containing a pyrrolidine ring) show that the regiochemistry of the cycloaddition is dependent on the specific chemical structures of both the dipole and the dipolarophile. doi.org In some cases, a complete reversal of regioselectivity can be observed by changing substituents on the reactants. doi.org The stereochemistry of these reactions is often highly specific, leading to the formation of particular diastereomers. doi.org

Applications in Advanced Materials and Catalysis

Incorporation into Polymeric Materials and Nanostructures

The integration of functional molecules like 5-(pyrrolidin-3-yl)-2H-tetrazole into polymeric backbones or onto nanostructures is a promising strategy for creating advanced materials with tailored properties. Although direct studies on the incorporation of the 3-yl isomer are not widely documented, the principles for its use have been established through research on analogous compounds.

The related compound, (R)-5-(pyrrolidin-2-yl)-1H-tetrazole, has been noted for its potential to be integrated into polymer matrices, which could enhance properties like thermal stability and mechanical strength . A prime example of this concept involves the creation of a monolithic organocatalyst. Researchers have successfully prepared such a catalyst by the radical copolymerization of a styryl-functionalized 5-(pyrrolidin-2-yl)tetrazole derivative with styrene (B11656) and divinylbenzene. This process effectively embeds the catalytic unit within a robust, porous polymer support, demonstrating a viable method for heterogenizing the catalyst for use in continuous-flow reactors.

Furthermore, the stabilization of nanoparticles represents another key application. While general studies have shown that heterocyclic compounds containing tetrazole can prevent the aggregation of nanoparticles, more specific work has been done with the 2-yl isomer researchgate.net. Scientists have functionalized silica (B1680970) nanoparticles with 5-(pyrrolidin-2-yl)tetrazole, showcasing a method to anchor these functional moieties onto nanostructured surfaces researchgate.net. This suggests a clear pathway for utilizing this compound to create novel nanocomposites where the pyrrolidinyl-tetrazole unit could introduce specific catalytic or binding sites onto the nanoparticle surface.

Role as Chiral Organocatalysts and Heterogeneous Catalysts in Asymmetric Transformations

The field of asymmetric organocatalysis has been significantly advanced by chiral pyrrolidine (B122466) derivatives, most notably proline. The substitution of proline's carboxylic acid group with a tetrazole ring has been shown to create superior catalysts with enhanced solubility and reactivity nih.gov. Research in this area has overwhelmingly focused on (S)- and (R)-5-(pyrrolidin-2-yl)-1H-tetrazole, which have proven to be highly effective catalysts for a variety of asymmetric transformations.

These 2-yl isomers excel in reactions such as:

Aldol (B89426) Reactions: Catalyzing the reaction between aldehydes and ketones to form β-hydroxy ketones with high enantioselectivity nih.gov.

Mannich Reactions: Aiding in the synthesis of chiral α-amino acids and 1,4-diamines nih.gov.

Michael Additions: Facilitating the conjugate addition of nucleophiles to α,β-unsaturated compounds .

Biginelli Reactions: A series of chiral substituted 5-(pyrrolidin-2-yl)tetrazoles have been synthesized and successfully used as organocatalysts in the asymmetric Biginelli reaction to produce dihydropyrimidinone derivatives researchgate.net.

The development of heterogeneous versions of these catalysts has been a key objective to simplify product purification and enable catalyst recycling. Researchers have achieved this by immobilizing 5-(pyrrolidin-2-yl)tetrazole onto silica supports or by creating monolithic polymer-based catalysts for use in continuous-flow systems researchgate.netnih.gov. These flow reactors allow for accelerated reactions and lower catalyst loadings compared to batch processes nih.govdntb.gov.ua.

Given the demonstrated success of the 2-yl isomer, this compound represents an intriguing, albeit underexplored, candidate for similar catalytic applications. The presence of the chiral pyrrolidine ring and the acidic tetrazole moiety provides the necessary components for organocatalytic activity. The different substitution pattern on the pyrrolidine ring (position 3 vs. 2) would likely alter the steric and electronic environment of the catalytic site, potentially leading to different substrate specificities or selectivities, marking it as a target for future research in asymmetric catalysis.

| Asymmetric Reaction | Catalyst | Key Findings | Reference |

|---|---|---|---|

| Aldol & Mannich Reactions | 5-(pyrrolidin-2-yl)tetrazole | Effective in continuous-flow microreactors, requiring lower catalyst loading (5-10 mol%) and shorter reaction times (10-30 min). | nih.gov |

| Michael Additions | (R)-5-(Pyrrolidin-2-YL)-1H-tetrazole | Facilitates the formation of carbon-carbon bonds in the presence of substrates like β-nitrostyrene. | |

| Biginelli Reaction | Substituted 5-(pyrrolidin-2-yl)tetrazoles | Yields of 63-88% and ee values of 68-81% were achieved for 3,4-dihydropyrimidin-2(1H)-one derivatives. | researchgate.net |

| Aldol Reactions (Heterogeneous) | Silica-Supported 5-(pyrrolidin-2-yl)tetrazole | Enabled environmentally benign continuous-flow reactions with good stereoselectivities and long-term stability. | researchgate.net |

Exploration in Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. The tetrazole group is an excellent building block for these structures due to the strong coordinating ability of its four nitrogen atoms, allowing it to act as a versatile multidentate or bridging ligand psu.edu.

The potential for using pyrrolidinyl-tetrazole compounds as ligands in MOFs and coordination polymers is well-established. For instance, ligands such as N-(4-(1H-tetrazol-5-yl)benzyl)proline have been used to construct complex, chiral 3D coordination polymers with metal ions like cadmium psu.edu. The pyrrolidine ring and the tetrazole moiety work in concert to bind the metal centers, creating stable, extended networks psu.edu. The incorporation of chiral pyrrolidine units is a recognized strategy for creating chiral MOFs with potential applications in enantioselective separations and catalysis rsc.org.

While there are no specific reports on MOFs built with this compound, numerous studies demonstrate the suitability of related tetrazole-containing ligands. These ligands are often used to create frameworks with interesting properties, such as gas sorption and fluorescence. For example, MOFs constructed from tetrazole-appended ligands have shown high selectivity for CO2 separation rsc.orgresearchgate.net. The combination of a chiral center (from the pyrrolidine) and a robust metal-binding group (the tetrazole) in this compound makes it a highly attractive candidate for the design of new, functional, and potentially chiral MOFs and coordination polymers.

| Ligand Used in MOF/Coordination Polymer | Resulting Material/Property | Reference |

|---|---|---|

| N-(4-(1H-tetrazol-5-yl)benzyl)proline | Forms a 3D chiral coordination polymer with Cadmium (Cd). | psu.edu |

| 5-(3′-amine-1′H-pyrazol-4′-yl)-1H-tetrazole | Creates 2D layered coordination polymers with Co, Zn, and Cd, exhibiting magnetic ordering and fluorescence. | rsc.org |

| 5-[(2H-tetrazol-5-yl)amino]isophthalic acid (in situ formed) | Forms new MOFs with Zn and Cd that possess channel systems for gas sorption (N₂, CO₂, CH₄). | rsc.orgresearchgate.net |

| Various tetrazole-carboxylate ligands | Used to construct a range of Ca(II) and Gd(III) coordination polymers, some of which form nanoparticles. | researchgate.net |

Surface Modification and Coating Technologies for Material Science

The functionalization of surfaces with specific chemical moieties is a cornerstone of modern material science, used to control properties such as wettability, biocompatibility, and catalytic activity. The chemical structure of this compound makes it suitable for such applications, although direct examples are yet to be reported.

Clear precedent for this application comes from its 2-yl isomer. Researchers have successfully grafted 5-(pyrrolidin-2-yl)tetrazole onto the surface of silica particles using a photoinduced thiol-ene coupling reaction researchgate.net. This creates a silica-supported heterogeneous catalyst, effectively a surface-modified material designed for specific chemical transformations. This method demonstrates how the pyrrolidinyl-tetrazole unit can be covalently anchored to a substrate, paving the way for its use in creating functional coatings.

The general principles of surface modification often involve attaching molecules that can alter surface energy or provide specific interaction sites nih.gov. The pyrrolidine and tetrazole components of this compound offer both polar (N-H groups) and non-polar (C-H groups) regions, suggesting it could be used to tune the hydrophilicity of a surface. Furthermore, its ability to chelate metals could be exploited to create surfaces that can capture specific metal ions or act as nucleation sites for the growth of metallic nanoparticles. The development of coatings incorporating this molecule could lead to new materials for applications ranging from specialized chromatography supports to sensors.

Future Research Trajectories and Emerging Paradigms

Development of Next-Generation Synthetic Methodologies for Diversified Derivatives

The future of 5-(pyrrolidin-3-yl)-2H-tetrazole chemistry is intrinsically linked to the development of novel and efficient synthetic routes that allow for the creation of a diverse library of derivatives. Current research focuses on moving beyond traditional multi-step syntheses, which are often lengthy and may involve hazardous reagents like sodium azide (B81097). beilstein-journals.org

Next-generation methodologies are anticipated to heavily feature multicomponent reactions (MCRs), which offer a streamlined approach to complex molecules in a single step. beilstein-journals.org The Ugi-azide four-component reaction (UA-4CR), for instance, provides an elegant and atom-economical pathway to 1,5-disubstituted 1H-tetrazoles and could be adapted for pyrrolidine-containing substrates. researchgate.net Similarly, the Passerini three-component reaction (PT-3CR) is being explored for the direct and efficient synthesis of novel tetrazole building blocks from readily available materials. beilstein-journals.org These MCRs not only enhance synthetic efficiency but also open up avenues for creating vast compound libraries with diverse functionalities, which is crucial for screening and identifying new applications.

Another promising frontier is the use of green chemistry principles, including the use of nanocatalysts to drive reactions under milder and more environmentally benign conditions. nih.gov The development of protocols using recyclable catalysts for tetrazole synthesis is a key area of investigation. researchgate.net

| Synthetic Strategy | Description | Potential Advantage for this compound Derivatives | Key Research Findings |

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. | Rapid generation of diverse libraries of pyrrolidinyl-tetrazole derivatives for screening. beilstein-journals.org | Ugi-azide and Passerini reactions have been successfully used to create various substituted tetrazoles. beilstein-journals.orgresearchgate.net |

| Catalytic Cycloaddition | [3+2] cycloaddition of nitriles with azides, often facilitated by a catalyst to improve efficiency and selectivity. nih.gov | Efficient and regioselective formation of the tetrazole ring from pyrrolidine-based nitriles. | Various catalysts, including heterogeneous systems, have been developed to promote tetrazole synthesis. researchgate.net |

| Green Chemistry Approaches | Utilizing environmentally friendly solvents, recyclable catalysts, and energy-efficient reaction conditions (e.g., ultrasonic irradiation). | Sustainable and cost-effective production of derivatives with reduced environmental impact. researchgate.net | ZnO nanoparticles have been shown to effectively catalyze the synthesis of certain tetrazole derivatives. nih.gov |

Advanced Computational Modeling for Predictive Design and Property Optimization

Computational chemistry is poised to play a pivotal role in accelerating the discovery and optimization of this compound derivatives. Density Functional Theory (DFT) and other quantum chemical methods are increasingly used to predict the physicochemical and detonation properties of new energetic compounds based on tetrazole scaffolds. nih.govresearchgate.net These in silico techniques offer a time-saving and cost-effective way to screen potential molecular structures before their actual synthesis. nih.gov

For this compound, computational modeling can be employed to:

Predict Molecular Properties: Key parameters such as heat of formation, density, and electronic structure can be calculated to assess the potential of new derivatives for specific applications, for instance, as energetic materials. bohrium.com

Guide Synthetic Efforts: By modeling reaction pathways and transition states, computational studies can help in optimizing reaction conditions and predicting the feasibility of novel synthetic routes.

Understand Structure-Activity Relationships: Molecular docking studies can predict the binding interactions of tetrazole derivatives with biological targets, such as enzymes or receptors. nih.govnih.gov This is invaluable for designing new therapeutic agents. For example, docking studies have been used to understand how tetrazole derivatives interact with the active sites of enzymes like cyclooxygenase (COX) and urease. nih.govnih.gov

Optimize Physicochemical Properties: Computational tools can predict properties like lipophilicity and bioavailability, which are critical for the development of new drugs. nih.gov

| Computational Method | Application for this compound | Predicted Outcomes |

| Density Functional Theory (DFT) | Calculation of electronic structure, heat of formation, and stability of novel derivatives. nih.gov | Identification of promising candidates for high-energy materials or other applications requiring specific electronic properties. bohrium.com |

| Molecular Docking | Simulation of binding modes and affinities with biological targets (e.g., enzymes, receptors). nih.gov | Rational design of new therapeutic agents with enhanced potency and selectivity. nih.gov |

| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Early-stage assessment of the drug-likeness of new derivatives, reducing late-stage failures in drug development. |

Expansion of Catalytic Applications and Catalyst Immobilization Strategies

The structural similarity of this compound to proline suggests significant potential in organocatalysis. The positional isomer, 5-(pyrrolidin-2-yl)-1H-tetrazole, has already been established as a highly effective organocatalyst for a wide range of asymmetric reactions, including aldol (B89426) and Michael additions. chimia.ch It is anticipated that this compound and its derivatives could also function as potent catalysts, potentially offering different reactivity and selectivity profiles.

A major future research trajectory is the immobilization of these catalysts onto solid supports. Immobilization combines the benefits of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (ease of separation and recyclability). rsc.org Strategies for immobilization include:

Magnetic Nanoparticles: Supporting the catalyst on magnetic nanoparticles allows for easy recovery from the reaction mixture using an external magnet. nanomaterchem.comnanomaterchem.com This has been successfully demonstrated for copper-based catalysts used in tetrazole synthesis. nanomaterchem.com

Polymers and Mesoporous Materials: Anchoring the catalyst to polymers or materials like mesoporous silica (B1680970) (e.g., MCM-41) or boehmite nanoparticles provides a robust, high-surface-area support that can enhance catalyst stability and reusability. rsc.org

The development of these immobilized catalysts would represent a significant step towards more sustainable and economically viable chemical processes.

Integration into Complex Chemical Systems and Hybrid Functional Materials

The unique properties of the tetrazole ring, including its high nitrogen content and ability to coordinate with metal ions, make it an excellent building block for advanced materials. lifechemicals.comnih.gov Future research will likely focus on integrating this compound into more complex chemical architectures to create novel hybrid functional materials.

Key areas of exploration include:

Metal-Organic Frameworks (MOFs): Tetrazole-based ligands are used to construct porous MOFs with applications in gas storage and separation, such as selective CO2 capture. rsc.org The pyrrolidine (B122466) moiety could introduce additional functionality or modify the pore environment of the resulting MOF. The synthesis of new manganese(II) complexes with 5-(pyridyl)tetrazole ligands has shown the formation of extended 2D and 3D structures through hydrogen bonding, highlighting the potential of tetrazoles in creating complex coordination networks. rsc.org

Hybrid Molecular Scaffolds: Combining the pyrrolidinyl-tetrazole unit with other pharmacologically active heterocycles, such as pyrazole, can lead to hybrid compounds with enhanced or novel biological activities. mdpi.com This approach of molecular hybridization has yielded compounds with promising antifungal and antidiabetic properties. mdpi.com

Energetic Materials: The high nitrogen content and positive heat of formation of the tetrazole ring are desirable properties for high-energy density materials (HEDMs). nih.gov By functionalizing the this compound core, it may be possible to design new energetic materials with tailored performance and sensitivity.

The convergence of organic synthesis, computational chemistry, catalysis, and materials science will continue to unlock the full potential of this compound and its derivatives, paving the way for new discoveries and applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(Pyrrolidin-3-yl)-2H-tetrazole, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cycloaddition of hydrazoic acid (HN₃) with nitrile precursors under controlled conditions. For example, tetrazole rings are often formed via [2+3] cycloaddition between nitriles and HN₃, followed by functionalization of the pyrrolidine moiety. Reaction parameters such as temperature (e.g., −40°C to 80°C), solvent polarity (acetonitrile or DMF), and catalyst selection (e.g., ZnBr₂) significantly impact regioselectivity and yield . Post-synthetic alkylation or substitution reactions can introduce the pyrrolidin-3-yl group, requiring rigorous pH control and inert atmospheres to avoid side reactions .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR and IR spectroscopy are critical for confirming functional groups. For example, IR absorption bands near 2500–2600 cm⁻¹ indicate N–H stretching in tetrazole rings, while ¹H NMR signals at δ 3.5–4.5 ppm confirm pyrrolidine protons .

- Crystallography : Single-crystal X-ray diffraction (using SHELXL ) resolves bond lengths and angles. Programs like ORTEP-III visualize molecular geometry, with hydrogen-bonding networks often critical for stability.

Q. How can researchers assess the solubility and stability of this compound under varying experimental conditions?

- Methodological Answer :

- Solubility : Test in polar (water, DMSO) and non-polar solvents (hexane) via UV-Vis spectroscopy or gravimetric analysis.

- Stability : Conduct accelerated degradation studies under acidic/basic conditions (pH 1–14) and thermal stress (25–100°C). Monitor decomposition via HPLC or LC-MS .

Advanced Research Questions

Q. What computational approaches are used to predict the regioselectivity of alkylation reactions in tetrazole derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states and charge distribution to predict alkylation sites. For example, nucleophilic attacks at the tetrazole N2 position are favored due to lower activation energy, as shown in studies on 5-substituted tetrazoles . Molecular electrostatic potential (MEP) maps further validate reactive sites .

Q. How does the pyrrolidine substituent influence the compound’s electronic structure and bioactivity?

- Methodological Answer : The pyrrolidine ring introduces steric bulk and modulates electron density via conjugation with the tetrazole ring. Computational studies (e.g., HOMO-LUMO gap analysis) reveal enhanced electrophilicity, which correlates with antimicrobial activity in triazole-pyrrolidine hybrids . Comparative assays with non-pyrrolidine analogs (e.g., phenyl-substituted tetrazoles) validate these effects .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

- Methodological Answer :

- Validation : Cross-test in multiple assay formats (e.g., enzyme inhibition vs. cell-based assays) to identify false positives.

- ADME Analysis : Use tools like SwissADME to predict bioavailability and membrane permeability, which may explain discrepancies between in vitro and in vivo results .

- Molecular Docking : Compare binding affinities across protein conformations (e.g., rigid vs. flexible docking) to account for target flexibility .

Q. How can structural modifications enhance the compound’s applicability in high-energy materials or pharmaceuticals?

- Methodological Answer :

- Energetic Materials : Introduce electron-withdrawing groups (e.g., –NO₂, –F) to increase density and detonation velocity, as demonstrated in fluorodinitromethyl-tetrazole derivatives .

- Pharmaceuticals : Optimize pharmacokinetics by modifying pyrrolidine substituents (e.g., fluoropropyl groups) to enhance blood-brain barrier penetration, as seen in patent applications for CNS-targeting drugs .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for similar tetrazole-pyrrolidine hybrids?

- Methodological Answer :

- Reproducibility Checks : Verify catalyst purity (e.g., ZnBr₂ vs. ZnCl₂) and moisture levels, as trace water can hydrolyze intermediates.

- Isomer Identification : Use chiral HPLC or NOESY NMR to distinguish regioisomers (e.g., 1H- vs. 2H-tetrazole tautomers) that may skew yield calculations .

Q. Why do computational predictions of biological activity sometimes conflict with experimental results?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.